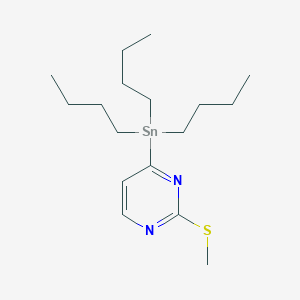

2-Methylthio-4-(tributylstannyl)pyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tributyl-(2-methylsulfanylpyrimidin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONZGYJJBJAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376850 | |

| Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123061-49-4 | |

| Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthio-4-(tributylstannyl)pyrimidine

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 2-Methylthio-4-(tributylstannyl)pyrimidine, a key reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

This compound is an organotin compound featuring a pyrimidine scaffold. Its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 123061-49-4 | [1][2][3] |

| Molecular Formula | C₁₇H₃₂N₂SSn | [3][4] |

| Molecular Weight | 415.22 g/mol | [4] |

| Boiling Point | 112 °C at 0.01 Torr (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

| pKa (Predicted) | 0.31 ± 0.31 | [4] |

Safety Information

This compound is classified as hazardous. The relevant hazard codes indicate that it is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.[4] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this reagent.

Synthesis and Reactivity

Postulated Synthesis Workflow

The synthesis would likely proceed via a nucleophilic substitution or a metal-catalyzed reaction where the tributylstannyl group is introduced at the 4-position of the pyrimidine ring. A generalized workflow for this process is depicted below.

Reactivity in Stille Cross-Coupling Reactions

This compound is primarily utilized as an organostannane partner in Stille cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the pyrimidine moiety to a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, or acyl halides and triflates.

A general procedure for the Stille coupling of this compound with an aryl halide is as follows:

-

To a solution of the aryl halide (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF) is added this compound (1.0-1.2 equivalents).

-

A palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents), is added to the mixture.

-

In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a ligand (e.g., triphenylarsine) may be added to enhance the reaction rate and yield.

-

The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified, typically by flash column chromatography on silica gel, to afford the desired coupled product.

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are limited. However, based on the known spectral properties of related pyrimidine derivatives and organotin compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show characteristic signals for the pyrimidine ring protons, the methylthio group protons (a singlet around 2.5 ppm), and multiple overlapping signals for the protons of the three butyl groups attached to the tin atom (in the range of 0.8-1.6 ppm).

-

¹³C NMR: The carbon spectrum would display signals for the pyrimidine ring carbons, the methylthio carbon, and the distinct carbons of the tributylstannyl group.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-S stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of butyl groups and other fragments from the pyrimidine moiety. The presence of tin would be evident from its characteristic isotopic pattern.

Biological Activity

There is no publicly available information to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary application is as a chemical reagent in organic synthesis. The toxicity associated with organotin compounds necessitates careful handling to avoid exposure.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of more complex molecules containing a 2-methylthiopyrimidine core via the Stille cross-coupling reaction. While detailed experimental and spectroscopic data are not widely published, its properties and reactivity can be reliably inferred from the extensive literature on related organostannanes and pyrimidine chemistry. Researchers utilizing this compound should adhere to strict safety protocols due to the inherent toxicity of organotin reagents.

References

In-Depth Technical Guide: 2-Methylthio-4-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthio-4-(tributylstannyl)pyrimidine, a key organometallic intermediate in modern organic synthesis. The document details its chemical structure, properties, synthesis, and primary applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Particular emphasis is placed on the Stille coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry and drug discovery. This guide includes a detailed experimental protocol for a typical Stille coupling application, quantitative data, and a workflow diagram to illustrate its role in the synthesis of functionalized pyrimidine derivatives.

Introduction

This compound is a specialized organotin reagent valued for its role in the synthesis of substituted pyrimidines. The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including antiviral and anticancer agents, as well as kinase inhibitors. The strategic functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. This reagent provides a robust and versatile platform for introducing aryl, heteroaryl, or vinyl substituents at the 4-position of the 2-methylthiopyrimidine core through the Stille cross-coupling reaction. The methylthio group itself is a versatile handle that can be further manipulated, for instance, through oxidation to the corresponding sulfone, which can then act as a leaving group in nucleophilic aromatic substitution reactions.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a methylthio group at the 2-position and a tributylstannyl group at the 4-position.

Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 123061-49-4 | [1] |

| Molecular Formula | C₁₇H₃₂N₂SSn | [1] |

| Molecular Weight | 415.22 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage | Store at room temperature, protected from light. | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, its synthesis can be inferred from standard organometallic chemistry principles. A plausible synthetic route would involve the reaction of a suitable pyrimidine precursor, such as 4-chloro-2-methylthiopyrimidine, with an organotin reagent like hexabutylditin in the presence of a palladium catalyst.

For a related isomer, 2-(Methylthio)-5-(tributylstannyl)pyrimidine, the synthesis involves the reaction of 5-bromo-2-(methylthiopyrimidine) with hexabutylditin and a palladium catalyst. A similar approach would be applicable for the 4-stannyl isomer.

Reactivity and Applications: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrimidine ring and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate.

The general mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

General Experimental Protocol for Stille Coupling

The following is a representative protocol for the Stille coupling of an organostannane with an organic halide. This protocol should be adapted and optimized for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI (if used).

-

Add the anhydrous, degassed solvent via syringe.

-

Add this compound to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Typical Stille Coupling Reaction Parameters

| Parameter | Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with a phosphine ligand |

| Solvent | DMF, Toluene, Dioxane, THF |

| Temperature | 80 - 120 °C |

| Additives | CuI, LiCl, CsF |

| Work-up | Aqueous KF or NH₄Cl wash to remove tin salts |

Role in Drug Discovery and Development

The 4-aryl-2-methylthiopyrimidine motif, readily accessible through the Stille coupling of this compound, is a key structural element in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By creating libraries of 4-aryl-2-methylthiopyrimidines with diverse aryl substituents, medicinal chemists can perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of potential drug candidates.

Logical Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery of pyrimidine-based kinase inhibitors, highlighting the role of this compound.

Caption: Workflow for pyrimidine-based kinase inhibitor discovery.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functionalized pyrimidines. Its primary application in the Stille cross-coupling reaction provides a reliable method for the formation of carbon-carbon bonds, enabling the construction of diverse molecular libraries for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals seeking to leverage the power of palladium-catalyzed cross-coupling reactions in their synthetic endeavors. The strategic use of this reagent will continue to facilitate the development of novel therapeutics and functional materials.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Methylthio-4-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Methylthio-4-(tributylstannyl)pyrimidine, a member of the highly toxic organotin family. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on the closely related 2-(tributylstannyl)pyrimidine and the extensive toxicological literature on tributyltin (TBT) compounds. Researchers must handle this compound with extreme caution, assuming it possesses a hazard profile similar to other highly toxic organotin reagents.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. The primary hazard stems from the tributyltin (TBT) moiety, which is known for its severe toxicity through ingestion, dermal contact, and inhalation.[1] Organotin compounds can cause significant irritation and burns to the skin and eyes and may affect the central nervous system.[2]

GHS Hazard Classification (based on 2-(Tributylstannyl)pyrimidine)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Data extrapolated from the Safety Data Sheet for 2-(Tributylstannyl)pyrimidine, CAS No. 153435-63-3.[1]

Toxicological Data

Tributyltin compounds are recognized for their high toxicity. They are readily absorbed through the skin and gastrointestinal tract and can be transferred across the blood-brain barrier and from the placenta to a fetus.[3] The toxicity of organotin compounds is largely influenced by the alkyl groups attached to the tin atom.[2][4]

Quantitative Toxicity Data for Tributyltin (TBT) Compounds

| Compound | Test | Route | Species | Value |

| Tributyltin Oxide | LD50 | Oral | Rat | 5 ppm (in diet produced immunotoxicity in a 2-year study)[5] |

| Tributyltin Chloride | LD50 | Oral | Rat | 122-349 mg/kg[2] |

| Trimethyltin Chloride | LD50 | Oral | Rat | 12.6 mg/kg[2] |

Occupational Exposure Limits for Organotin Compounds

| Organization | Limit | Value |

| OSHA | PEL | 0.1 mg tin/m³[2] |

| ACGIH | TLV-TWA | 0.1 mg tin/m³[2] |

| ACGIH | STEL | 0.2 mg tin/m³[2] |

Experimental Protocols for Safe Handling

Due to the high toxicity of this compound, stringent adherence to the following protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

-

Gloves: Wear nitrile or neoprene gloves. Latex gloves are not suitable. Always inspect gloves for tears or punctures before use.

-

Eye Protection: Chemical splash goggles are required.

-

Lab Coat: A lab coat must be worn at all times.

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.

3.2. Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a well-ventilated and certified chemical fume hood.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

3.3. Handling Procedures

-

Avoid Inhalation: Do not breathe dust, fumes, or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Weighing: Weigh the compound in a fume hood, preferably within a glove box or using a containment system.

-

Transfers: Use a syringe or cannula for liquid transfers of solutions containing the compound. For solids, use appropriate spatulas and weighing paper within a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3.4. Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains or waterways.

-

Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. All contaminated labware must be decontaminated or disposed of as hazardous waste.

Visualized Workflows and Pathways

4.1. Safe Handling Workflow

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]

- 4. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

An In-depth Technical Guide to Organotin Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, organic compounds containing at least one tin-carbon bond, have carved a significant niche in the landscape of modern organic synthesis.[1][2] Since the first synthesis of an organotin compound, diethyltin diiodide, by Edward Frankland in 1849, the field has evolved dramatically, providing a versatile toolkit for the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the core applications of organotin compounds in organic synthesis, with a particular focus on their utility in the development of novel therapeutics. It covers key reactions, detailed experimental protocols, and the underlying mechanistic principles, including their interaction with biological signaling pathways.

Core Synthetic Methodologies Employing Organotin Reagents

Organotin reagents are instrumental in a variety of powerful carbon-carbon and carbon-hydrogen bond-forming reactions. Their stability, functional group tolerance, and predictable reactivity make them invaluable in multi-step syntheses.

The Stille Coupling: A Cornerstone of C-C Bond Formation

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide (e.g., triflate), enabling the formation of a wide array of C-C bonds.[1][2] This reaction is celebrated for its mild conditions and exceptional tolerance of various functional groups, making it a staple in the synthesis of complex molecules, including natural products and pharmaceuticals.[4]

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

The versatility of the Stille coupling is demonstrated by its broad substrate scope, as highlighted in the following tables:

Table 1: Stille Coupling of Aryl Halides with Various Organostannanes

| Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Vinyltributylstannane | Pd(PPh₃)₄ (2) | THF | 65 | 16 | 92 | J. K. Stille, Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. |

| 4-Bromobenzonitrile | Phenyltributylstannane | Pd(PPh₃)₄ (3) | Toluene | 100 | 24 | 85 | A. M. Echavarren, J. K. Stille, J. Am. Chem. Soc.1987 , 109, 5478-5486. |

| 2-Chloropyridine | 2-Furyltributylstannane | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (3) | Dioxane | 100 | 12 | 78 | A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.1999 , 38, 2411-2413.[6] |

| Methyl 4-iodobenzoate | (E)-1-Hexenyltributylstannane | PdCl₂(PPh₃)₂ (2) | DMF | 80 | 3 | 95 | V. Farina, B. Krishnan, J. Am. Chem. Soc.1991 , 113, 9585-9595. |

Table 2: Stille Coupling of Vinyl Halides and Triflates

| Vinyl Halide/Triflate | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (E)-1-Iodo-1-octene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | THF | 60 | 18 | 88 | J. K. Stille, B. L. Groh, J. Am. Chem. Soc.1987 , 109, 813-817. |

| 1-Bromo-2-methylpropene | Phenyltributylstannane | PdCl₂(dppf) (3) | NMP | 80 | 24 | 76 | W. J. Scott, J. K. Stille, J. Am. Chem. Soc.1986 , 108, 3033-3040. |

| Cyclohexenyl triflate | 2-Thienyltributylstannane | Pd(PPh₃)₄ (5), LiCl | THF | 70 | 6 | 91 | W. J. Scott, G. T. Crisp, J. K. Stille, J. Am. Chem. Soc.1984 , 106, 4630-4632. |

| (Z)-3-Iodo-2-propen-1-ol | Allyltributylstannane | Pd(PPh₃)₄ (2) | THF | 25 | 4 | 82 | J. K. Stille, M. G. Saulnier, J. Am. Chem. Soc.1986 , 108, 1584-1590. |

Synthesis of 4-Methoxy-4'-nitrobiphenyl

To a solution of 4-iodoanisole (1.0 equiv) and 4-nitrophenyltributylstannane (1.1 equiv) in anhydrous DMF is added Pd(PPh₃)₄ (2 mol%). The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C for 8 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is then filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-4'-nitrobiphenyl.

The Barton-McCombie Deoxygenation: A Radical Approach to Hydroxyl Group Removal

The Barton-McCombie deoxygenation is a radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[7] The reaction proceeds in two steps: first, the alcohol is converted into a thiocarbonyl derivative (e.g., a xanthate or a thionoformate), which then reacts with a tin hydride, typically tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[8][9] This method is particularly useful for the deoxygenation of secondary alcohols and is widely applied in natural product synthesis.[9]

The reaction mechanism involves the generation of a tributyltin radical, which attacks the sulfur atom of the thiocarbonyl derivative. This is followed by fragmentation to give an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and propagate the radical chain.[7][8]

Table 3: Deoxygenation of Various Alcohols via the Barton-McCombie Reaction

| Substrate (Alcohol) | Thiocarbonyl Derivative | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cholesterol | Phenylthionocarbonate | Bu₃SnH, AIBN | Toluene | 110 | 4 | 95 | D. H. R. Barton, S. W. McCombie, J. Chem. Soc., Perkin Trans. 11975 , 1574-1585. |

| 2-Adamantanol | Imidazolylthiocarbonyl | Bu₃SnH, AIBN | Benzene | 80 | 2 | 92 | D. H. R. Barton, W. B. Motherwell, A. Stange, Synthesis1981 , 743-745. |

| Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Xanthate | Bu₃SnH, AIBN | Toluene | 80 | 6 | 85 | J. R. Rasmussen, J. Org. Chem.1980 , 45, 2725-2727. |

| (-)-Menthol | Thioformate | Bu₃SnH, AIBN | Toluene | 110 | 1.5 | 90 | W. G. Bentrude, K. C. Waterman, J. Am. Chem. Soc.1984 , 106, 4513-4518. |

Deoxygenation of a Secondary Alcohol

Step 1: Formation of the Xanthate Ester To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which carbon disulfide (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. Methyl iodide (1.5 equiv) is then added, and the mixture is stirred for an additional 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude xanthate is purified by column chromatography.

Step 2: Deoxygenation A solution of the xanthate (1.0 equiv), tributyltin hydride (1.2 equiv), and a catalytic amount of AIBN in anhydrous toluene is heated to reflux (110 °C) under an argon atmosphere for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the deoxygenated product. To remove tin byproducts, the crude product can be dissolved in acetonitrile and washed with hexane.

The Corey-Fuchs Reaction: Aldehyde to Alkyne Homologation

The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[10][11] Although the core reaction does not directly involve an organotin reagent, it is often used in synthetic sequences that subsequently employ organotin chemistry, such as the Stille coupling of the resulting alkyne. The reaction proceeds in two steps: formation of a 1,1-dibromoalkene from the aldehyde using a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide, followed by treatment with a strong base (e.g., n-butyllithium) to effect an elimination and metal-halogen exchange, which upon quenching yields the terminal alkyne.[12][13][14]

Table 4: Synthesis of Terminal Alkynes from Aldehydes via the Corey-Fuchs Reaction

| Aldehyde | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | n-BuLi | -78 to rt | 2 | 95 | E. J. Corey, P. L. Fuchs, Tetrahedron Lett.1972 , 13, 3769-3772.[10] |

| Cyclohexanecarboxaldehyde | n-BuLi | -78 to rt | 3 | 88 | E. J. Corey, P. L. Fuchs, Tetrahedron Lett.1972 , 13, 3769-3772.[10] |

| Cinnamaldehyde | n-BuLi | -78 to rt | 2.5 | 84 | E. J. Corey, P. L. Fuchs, Tetrahedron Lett.1972 , 13, 3769-3772.[10] |

| 3-Phenylpropanal | LDA | -78 to 0 | 4 | 81 | S. A. Garakis, D. S. Garakis, Synthesis1990 , 1051-1053. |

Synthesis of Phenylacetylene from Benzaldehyde

Step 1: Formation of 1,1-Dibromo-2-phenylethene To a stirred solution of triphenylphosphine (2.0 equiv) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 equiv) in one portion. The mixture is stirred for 5 minutes, after which a solution of benzaldehyde (1.0 equiv) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is triturated with hexane to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated and purified by column chromatography to give the dibromoalkene.

Step 2: Formation of Phenylacetylene To a solution of 1,1-dibromo-2-phenylethene (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated carefully by rotary evaporation to yield phenylacetylene.

Applications in Drug Development and Biological Signaling Pathways

Organotin compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[3][15][16] Their therapeutic potential often stems from their ability to interact with biological macromolecules and modulate cellular signaling pathways.

Organotin Compounds as Anticancer Agents

A growing body of evidence suggests that certain organotin compounds exhibit potent cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic agents like cisplatin.[15][17] The biological activity of organotin compounds is influenced by the number and nature of the organic groups attached to the tin atom, with triorganotin(IV) derivatives often showing the highest cytotoxicity.[15]

The proposed mechanism of action for many anticancer organotin compounds involves the induction of apoptosis, or programmed cell death.[18]

Organotin compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the following key events:

-

Modulation of Bcl-2 Family Proteins: Organotin compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2/Bax ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[18]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[3]

Some studies also suggest that organotin compounds can inhibit the activity of protein kinase C (PKC), a family of enzymes involved in cell proliferation and survival, thereby contributing to their anticancer effects.

Visualizing Chemical and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Reaction Mechanisms

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

Experimental Workflow

Caption: General experimental workflow for organotin-mediated reactions.

Biological Signaling Pathway

Caption: Intrinsic apoptosis pathway induced by organotin compounds.

Safety and Handling of Organotin Reagents

It is imperative to acknowledge the toxicity of organotin compounds.[14] Many organotin reagents, particularly the more volatile and alkylated derivatives like trimethyltin chloride and tributyltin hydride, are highly toxic and can be absorbed through the skin.[12] They are known neurotoxins and can have detrimental effects on the immune system.[12] Therefore, all manipulations involving organotin compounds should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Special care should be taken to quench any residual organotin reagents before workup and to dispose of tin-containing waste according to institutional guidelines.

Conclusion

Organotin compounds remain a powerful class of reagents in organic synthesis, enabling key transformations that are often difficult to achieve by other means. Their utility in the construction of complex molecules, including those with significant biological activity, ensures their continued relevance in both academic and industrial research. For professionals in drug development, an understanding of the synthetic utility of organotin reagents, coupled with an awareness of their potential to interact with biological signaling pathways, opens up new avenues for the design and synthesis of novel therapeutic agents. As research continues, the development of more environmentally benign and less toxic organotin reagents or catalytic systems will further enhance the value of this important class of compounds.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. d-nb.info [d-nb.info]

- 11. Corey-Fuchs_reaction [chemeurope.com]

- 12. Corey-Fuchs Reaction [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. scribd.com [scribd.com]

- 15. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 17. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Methylthio Group: A Versatile Linchpin in Pyrimidine Ring Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for the discovery and development of novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Among the diverse substituents utilized to modulate the pyrimidine ring, the methylthio group (-SCH₃) has emerged as a particularly versatile and powerful handle for chemical manipulation.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the methylthio group in pyrimidine ring functionalization, detailing its reactivity, applications in synthesis, and its significance in the generation of biologically active molecules.

The Dual Reactivity of the Methylthio Group

The utility of the methylthio group, typically installed at the 2- or 4-positions of the pyrimidine ring, stems from its dual reactivity. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and its reactivity can be significantly enhanced through oxidation.[1][4]

The methylthio group is an effective leaving group, particularly when the pyrimidine ring is activated by electron-withdrawing substituents.[1] This characteristic allows for its displacement by a wide range of nucleophiles, providing a direct and efficient method for introducing diverse chemical functionalities.[1][5] The SNAr reaction is a fundamental transformation in heterocyclic chemistry, widely employed in the synthesis of pharmaceutical agents.[6]

The general workflow for a nucleophilic aromatic substitution on a methylthiopyrimidine is depicted below:

The reactivity of the methylthio group in SNAr reactions can be dramatically amplified by its oxidation to the corresponding sulfoxide (-SOCH₃) or, more effectively, the sulfone (-SO₂CH₃) group.[1][4][7] This transformation significantly increases the electrophilicity of the carbon atom to which it is attached, rendering the sulfonyl group a much better leaving group than the methylthio group.[1][8] The resulting methylsulfonylpyrimidines are highly reactive towards nucleophilic attack, often reacting under milder conditions and providing higher yields compared to their methylthio precursors.[1][4]

The enhanced reactivity of the methylsulfonyl group over the methylthio group has been quantitatively demonstrated in various nucleophilic substitution reactions.[8] For instance, a study on the kinetics of nucleophilic substitution with piperidine on a furan derivative showed the methylsulfonyl derivative to be over 850,000 times more reactive than its methylthio counterpart.[8] In the context of pyrimidines, 2-methylsulfonylpyrimidines react readily with nucleophiles like glutathione (GSH), whereas the corresponding 2-methylthiopyrimidines show no observable reaction under similar conditions.[8][9]

Data Presentation: Quantitative Analysis of Functionalization Reactions

The following tables summarize quantitative data for key transformations involving the methylthio group on the pyrimidine ring, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines

| Nucleophile | Product | Typical Yield (%) | Reference |

| Amines (R-NH₂) | 2-Aminopyrimidines | 60-95 | [1] |

| Alkoxides (R-O⁻) | 2-Alkoxypyrimidines | 70-90 | [1] |

| Thiolates (R-S⁻) | 2-Thioetherpyrimidines | 80-95 | [1] |

| Cyanide (CN⁻) | 2-Cyanopyrimidines | 50-70 | [1] |

Table 2: Oxidation of 2-Methylthiopyrimidines

| Oxidizing Agent | Product | Typical Yield (%) | Reference |

| m-CPBA (1.1 eq.) | 2-Methylsulfinylpyrimidine | ~90 | [7] |

| m-CPBA (>2.2 eq.) | 2-Methylsulfonylpyrimidine | >90 | [7] |

| Oxone® | 2-Methylsulfonylpyrimidine | High | [7] |

| Hydrogen Peroxide | 2-Methylsulfonylpyrimidine | High | [7] |

| Sodium Periodate | 2-Methylsulfinyl/sulfonylpyrimidine | High | [7] |

Table 3: Comparative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Substrate | Nucleophile | Relative Rate | Reference |

| -SMe | 2-Cyano-3-(5-substituted-2-furyl)acrylonitrile | Piperidine | 1 | [8] |

| -SO₂Me | 2-Cyano-3-(5-substituted-2-furyl)acrylonitrile | Piperidine | 8.5 x 10⁵ | [8] |

| -SMe | 2-Substituted Pyrimidine | Glutathione (GSH) | No reaction | [8][9] |

| -SO₂Me | 2-Substituted Pyrimidine | Glutathione (GSH) | Readily reacts | [8][9] |

Experimental Protocols

Detailed methodologies for key experiments involving the functionalization of the methylthio group on a pyrimidine ring are provided below.

A solution of the 2-methylthiopyrimidine (1.0 equivalent) in a suitable solvent (e.g., DMF, DMSO, or ethanol) is treated with the nucleophile (1.1-2.0 equivalents).[1] The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile, until the starting material is consumed (monitored by TLC or LC-MS). The product is then isolated by an appropriate work-up procedure, which may include extraction and purification by column chromatography.[1]

To a solution of the 2-methylthiopyrimidine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid), an oxidizing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA, >2.2 equivalents), Oxone®, or hydrogen peroxide.[7] The reaction mixture is stirred until the starting material is completely consumed (monitored by TLC or LC-MS). The reaction is then quenched, and the product is isolated through an appropriate work-up, which may involve washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant, followed by extraction and purification.[7]

This protocol involves the oxidation of the methylthio group followed by nucleophilic displacement of the resulting methylsulfonyl group.[6]

Step 1: Oxidation The 2-methylthio group is oxidized to a 2-methylsulfonyl group using an appropriate oxidizing agent as described in Protocol 3.2.[6]

Step 2: Nucleophilic Substitution The isolated 2-methylsulfonylpyrimidine (1.0 equivalent) is dissolved in a suitable solvent and treated with the desired nucleophile (1.0-1.5 equivalents).[6] The reaction is typically carried out at room temperature or with gentle heating. Upon completion, the product is isolated using standard work-up and purification techniques.[6]

The following diagram illustrates the two-step synthetic pathway:

Applications in Drug Discovery and Development

The versatility of the methylthio group as a synthetic handle has been instrumental in the development of a wide range of biologically active pyrimidine derivatives.[1][2][10] This approach allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a crucial aspect of modern drug discovery.[4] Pyrimidine-based compounds synthesized via functionalization of a methylthio group have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1][3][11][12]

For example, many potent kinase inhibitors developed for cancer therapy feature a pyrimidine core, with key functionalities introduced through the displacement of a methylthio or methylsulfonyl group.[1] These inhibitors often target critical signaling pathways involved in cell proliferation and survival.[1]

The workflow for pyrimidine library synthesis and subsequent screening is outlined below:

Conclusion

The methylthio group is an invaluable and versatile functional group in the strategic modification of the pyrimidine ring. Its ability to act as a competent leaving group, especially after oxidation to the highly reactive sulfonyl derivative, provides medicinal chemists with a robust and reliable platform for introducing a vast array of functionalities. This versatility facilitates the rapid generation of diverse libraries of pyrimidine-based compounds, which is essential for the exploration of chemical space and the optimization of biological activity in drug discovery programs. A thorough understanding of the reactivity and synthetic utility of the methylthio group is therefore critical for researchers and professionals engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. heteroletters.org [heteroletters.org]

- 11. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]

- 12. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide on the Discovery and Significance of Substituted Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a fundamental heterocyclic scaffold that has proven to be of immense value in the field of medicinal chemistry. Its presence in the nucleobases of DNA and RNA has made it a privileged starting point for the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and significance of substituted pyrimidine derivatives, with a focus on their applications as anticancer, antiviral, and antibacterial agents. This document delves into the synthesis of these compounds, their mechanisms of action, and the critical signaling pathways they modulate. Detailed experimental protocols for key synthetic and biological evaluation techniques are provided to enable researchers to further explore this versatile class of molecules.

Introduction: The Privileged Pyrimidine

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature. Its derivatives are essential components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes. This inherent biological relevance has made the pyrimidine scaffold a highly attractive framework for the development of novel therapeutics. Medicinal chemists have successfully exploited the structural features of pyrimidine to design molecules that can interact with a wide range of biological targets, leading to the discovery of potent drugs with diverse pharmacological activities.

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a multitude of substituted pyrimidine derivatives with applications as:

-

Anticancer Agents: Primarily as kinase inhibitors and DNA synthesis inhibitors.

-

Antiviral Agents: Targeting viral enzymes and replication processes.

-

Antibacterial Agents: Inhibiting essential bacterial enzymes and processes.

-

Anti-inflammatory, analgesic, and cardiovascular agents.

This guide will explore the core areas of anticancer, antiviral, and antibacterial applications of substituted pyrimidine derivatives, providing detailed insights for researchers in the field.

Anticancer Applications of Substituted Pyrimidine Derivatives

Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use. Their primary mechanisms of action in oncology include the inhibition of protein kinases and interference with nucleic acid metabolism.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine-based compounds have been successfully developed as potent inhibitors of various kinases.

A notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A.

EGFR Signaling Pathway and its Inhibition by Pyrimidine Derivatives:

Aurora Kinase A Signaling Pathway and its Inhibition by Pyrimidine Derivatives:

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | |

| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | |

| 2,4-Disubstituted Pyrimidine | Compound 2a | A549 (Lung) | 5-8 (48h) | |

| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | |

| Fused Pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | |

| Pyrazolo[3,4-d]pyrimidine | Ibrutinib (BTK inh) | Various B-cell | nM range |

Antiviral Applications of Substituted Pyrimidine Derivatives

The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for the development of antiviral agents. These compounds can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

Mechanism of Action

Many pyrimidine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors or alternative substrates for viral DNA or RNA polymerases. This leads to chain termination and inhibition of viral replication.

Quantitative Data: Antiviral Activity

The following table presents the antiviral activity of representative pyrimidine derivatives.

| Compound Class | Derivative Example | Target Virus | EC50 (µM) | Reference |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Cyclobutyl derivative | Influenza A & B | 0.01-0.1 | |

| Pyrimido[4,5-d]pyrimidine | Compound 7f | Human Coronavirus 229E | Potent | |

| Pyrimidine Thioglycoside | Compound 6e | SARS-CoV-2 | 18.47 | |

| Pyrimidine Thioglycoside | Compound 6f | SARS-CoV-2 | 15.41 |

Antibacterial Applications of Substituted Pyrimidine Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Substituted pyrimidines have shown significant promise in this area, targeting essential bacterial processes.

Mechanism of Action

Pyrimidine derivatives can exert their antibacterial effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis, and the disruption of bacterial cell division by targeting proteins like FtsZ.

Quantitative Data: Antibacterial Activity

The table below summarizes the antibacterial activity of selected pyrimidine derivatives.

| Compound Class | Derivative Example | Target Bacteria | MIC (µg/mL) | Reference |

| 2,4-disubstituted-6-thiophenyl-pyrimidine | Compound Bb2 | MRSA, VREs | 2 | |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Compound 12 | S. aureus | 0.87 (µM/ml) | |

| 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione | Compound AY4 | E. coli | Significant | |

| Chalcon substituted pyrimidine | m-Bromo derivative | E. coli | Potent |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Pyrimidine Derivatives

General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines:

This protocol is adapted from a general method for the synthesis of pyrimidine derivatives.

-

Materials:

-

Appropriate chalcone (1 mmol)

-

Urea or Thiourea (1.2 mmol)

-

Potassium hydroxide (2 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

A mixture of the chalcone, urea/thiourea, and potassium hydroxide in ethanol is refluxed for 6-8 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

-

The solid product that separates out is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Biological Evaluation

Protocol for In Vitro Anticancer Activity (MTT Assay):

This assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Protocol for In Vitro Antiviral Activity (Plaque Reduction Assay):

This assay is used to quantify the effect of a compound on virus infectivity.

-

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus stock

-

6-well plates

-

Test compounds

-

Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

-

Crystal violet solution

-

-

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cell monolayer with a known titer of the virus in the presence of various concentrations of the test compound.

-

After a 1-2 hour adsorption period, remove the virus-compound mixture and add the overlay medium.

-

Incubate the plates for 2-4 days until plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value.

-

Protocol for In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC Determination):

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth

-

96-well microtiter plates

-

Test compounds

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

The Drug Discovery and Development Workflow

The journey of a substituted pyrimidine derivative from a laboratory discovery to a marketed drug is a long and complex process. The following diagram illustrates the typical workflow.

Conclusion and Future Perspectives

Substituted pyrimidine derivatives have undeniably solidified their position as a "privileged scaffold" in medicinal chemistry. Their rich history of success in yielding clinically effective drugs for a multitude of diseases is a testament to their versatility and drug-like properties. The continuous exploration of novel substitution patterns and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new pyrimidine-based therapeutic agents with improved efficacy, selectivity, and safety profiles. As our understanding of complex biological pathways deepens, the rational design of pyrimidine derivatives targeting novel and challenging disease mechanisms will remain a vibrant and fruitful area of research for years to come. The future of drug discovery will likely see an increased focus on personalized medicine, and the adaptability of the pyrimidine core makes it an ideal platform for developing targeted therapies for specific patient populations.

An In-depth Technical Guide to 2-Methylthio-4-(tributylstannyl)pyrimidine: A Key Reagent in Organic Synthesis and Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-Methylthio-4-(tributylstannyl)pyrimidine, a versatile organostannane reagent. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, its principal application in Stille cross-coupling reactions, and the broader biological potential of the pyrimidine scaffold.

Core Compound Data

This compound is a key building block in organic chemistry, primarily utilized for the formation of carbon-carbon bonds. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₃₂N₂SSn |

| Molecular Weight | 415.22 g/mol |

| CAS Number | 123061-49-4 |

| Appearance | Not specified, typically a liquid for similar organostannanes |

| Boiling Point | 112 °C at 0.01 Torr |

| Storage Conditions | Store at 2-8°C or room temperature, protected from light |

Application in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful method for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals.

The Stille reaction is valued for its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1]

Representative Experimental Protocol: Stille Cross-Coupling

The following is a representative protocol for the Stille cross-coupling of this compound with a generic aryl halide. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide, bromide, or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., DMF, dioxane, toluene)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents), and any additional ligand.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent via syringe.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, and purification by column chromatography.

Biological Significance of the Pyrimidine Core

While specific biological activity for this compound is not extensively documented, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer: Pyrimidine analogs are integral to numerous anticancer therapies, acting as inhibitors of key enzymes like kinases.[2]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory properties.

-

Antimicrobial: The pyrimidine nucleus is found in various antibacterial and antifungal agents.[3]

-

Antiviral: Many antiviral drugs incorporate a pyrimidine core structure.

The 2-methylthio substitution, in particular, has been explored in the design of various biologically active molecules. For instance, compounds with a 2,4-disubstituted pyrimidine core have been investigated as cholinesterase inhibitors and VEGFR-2 inhibitors.[4][5] The introduction of substituents at the 4-position of the pyrimidine ring through reactions like the Stille coupling using this compound can lead to the generation of novel compounds with potential therapeutic applications.

Visualizing Chemical and Research Workflows

To further elucidate the utility of this compound, the following diagrams illustrate the Stille coupling catalytic cycle and a conceptual workflow for its application in drug discovery.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Caption: A conceptual workflow for utilizing the reagent in drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylthio-4-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methylthio-4-(tributylstannyl)pyrimidine, a key building block in medicinal chemistry and organic synthesis. This organostannane derivative is particularly valuable for its application in Stille cross-coupling reactions, enabling the introduction of the 2-methylthiopyrimidine moiety into complex molecules, a common scaffold in pharmacologically active compounds. The protocol described herein is based on the palladium-catalyzed Stille coupling of 4-chloro-2-(methylthio)pyrimidine with hexabutylditin. This method offers a reliable route to the target compound with good yields and purity.

Introduction

Pyrimidine derivatives are of significant interest in drug discovery due to their presence in a wide array of therapeutic agents. The functionalization of the pyrimidine ring is a key strategy in the development of novel drug candidates. Organostannanes, such as this compound, serve as versatile intermediates that allow for the regioselective formation of carbon-carbon bonds under mild conditions through palladium-catalyzed cross-coupling reactions. This application note outlines a comprehensive procedure for the preparation and characterization of this important synthetic precursor.

Chemical and Physical Data

A summary of the key chemical and physical properties of the reactants and the final product is provided below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-chloro-2-(methylthio)pyrimidine | 49844-90-8 | C₅H₅ClN₂S | 160.63 | White to off-white solid |

| Hexabutylditin | 813-19-4 | C₂₄H₅₄Sn₂ | 579.03 | Colorless to pale yellow liquid |

| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Yellow crystalline solid |

| This compound | 123061-49-4 | C₁₇H₃₂N₂SSn | 415.22 | Colorless to pale yellow oil |

Synthesis Protocol

The synthesis of this compound is achieved through a Stille cross-coupling reaction. The overall reaction scheme is presented below:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

-

Reactants:

-

4-chloro-2-(methylthio)pyrimidine (1.0 eq)

-

Hexabutylditin (1.2 eq)

-

-

Catalyst:

-

Bis(triphenylphosphine)palladium(II) chloride (0.03 eq)

-

-

Solvent:

-

Anhydrous toluene

-

-

Reagents for Workup:

-

Saturated aqueous solution of potassium fluoride (KF)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Experimental Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-(methylthio)pyrimidine (1.0 eq) and bis(triphenylphosphine)palladium(II) chloride (0.03 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous toluene via syringe to dissolve the solids.

-

To the stirring solution, add hexabutylditin (1.2 eq) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere.

-

Allow the reaction to proceed for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (DCM).

-

To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of celite to remove the precipitate, washing the filter cake with DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to isolate the desired product.

-

The fractions containing the product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 70-85% |

| ¹H NMR (CDCl₃) | δ ~ 8.5 (d, 1H), 7.0 (d, 1H), 2.6 (s, 3H), 1.6-0.8 (m, 27H) ppm |

| ¹³C NMR (CDCl₃) | δ ~ 172, 168, 150, 118, 29, 27, 14, 13 ppm |

| MS (ESI) | m/z = 417.1 [M+H]⁺ for ¹²⁰Sn |

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Hexabutylditin is toxic and an environmental hazard. Handle with care and dispose of waste according to institutional guidelines.

-

Palladium catalysts can be flammable. Avoid inhalation of dust.

-

The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. This valuable intermediate can be utilized in a variety of cross-coupling reactions, facilitating the development of novel pyrimidine-containing compounds for pharmaceutical and materials science research. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols for Stille Coupling with 2-Methylthio-4-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the palladium-catalyzed Stille cross-coupling reaction using 2-Methylthio-4-(tributylstannyl)pyrimidine. This versatile organostannane reagent is valuable for the synthesis of substituted 2-methylthiopyrimidines, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1][2]

The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organotin compound with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[3][4] The reaction is known for its tolerance of a wide variety of functional groups, making it a powerful tool in complex molecule synthesis.[4][5]

Core Concepts of the Stille Coupling

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A palladium(0) catalyst is central to this process.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[6]

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate.[6]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium intermediate are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[6]

Organostannanes like this compound are favored in many synthetic applications due to their stability to air and moisture.[3] However, it is crucial to handle these reagents with care as they are toxic.[3][5]

Applications in Drug Discovery

The 2-methylthiopyrimidine scaffold is a common feature in a variety of biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, antiviral, and anticancer properties.[7][8][9] Specifically, substituted pyrimidines are prevalent in small molecule kinase inhibitors, which are a major class of cancer therapeutics.[2] The Stille coupling provides a reliable method for the derivatization of the pyrimidine core, enabling the synthesis of libraries of compounds for drug discovery screening.

Experimental Protocols

General Considerations

-

Inert Atmosphere: Stille coupling reactions are sensitive to oxygen, and therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1]

-

Anhydrous Solvents: The use of anhydrous solvents is crucial for optimal reaction performance.[1] Solvents should be appropriately dried and degassed before use.

-

Reagent Purity: The purity of the organostannane, electrophile, and catalyst can significantly impact the reaction outcome.

-

Tin Byproduct Removal: Tributyltin halides are common byproducts of the Stille reaction and are toxic.[5] Purification methods should be chosen to effectively remove these impurities. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF).[1]

Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Halide

This protocol describes a general method for the coupling of this compound with an aryl halide (e.g., aryl bromide or iodide).

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.0-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the aryl halide.

-

Add the palladium catalyst and any additional ligand to the flask.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with an aqueous solution of potassium fluoride (1 M) to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Stir the biphasic mixture vigorously for 1-2 hours, then filter through a pad of celite to remove the precipitate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the Stille coupling of this compound. Optimization of these parameters may be necessary for specific substrates.

| Parameter | Typical Range/Value | Notes |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | 1-5 mol% loading is common. Pd(PPh₃)₄ is a versatile catalyst for many Stille couplings.[1] |

| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Often used with Pd₂(dba)₃. The choice of ligand can significantly influence reaction rate and yield. |

| Solvent | Toluene, DMF, 1,4-Dioxane | Anhydrous and degassed. Toluene is a common choice. |

| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the coupling partners. |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |

| Equivalents of Stannane | 1.0 - 1.2 equivalents | A slight excess of the stannane can help drive the reaction to completion. |

Visualizations

Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Caption: A generalized experimental workflow for the Stille coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction